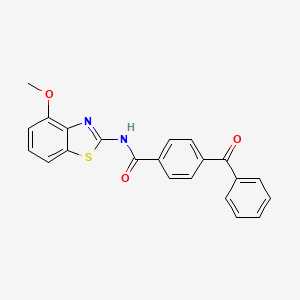

4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

4-Benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived benzamide compound characterized by a benzoyl group at the para-position of the benzene ring and a 4-methoxy-substituted benzothiazole moiety. This structure combines aromatic and heterocyclic features, making it a candidate for diverse biological applications, including antimicrobial or enzyme inhibition activities.

Properties

IUPAC Name |

4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c1-27-17-8-5-9-18-19(17)23-22(28-18)24-21(26)16-12-10-15(11-13-16)20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGWZYORHVGCGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride, followed by cyclization with 4-methoxybenzoyl chloride under specific reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves the inhibition of key enzymes and pathways. For instance, it can inhibit DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell division . In cancer cells, it may inhibit tyrosine kinases and other signaling molecules, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Ring

4-Methoxy-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Benzamide

- Structure : Differs by replacing the benzoyl group with a methoxy substituent on the benzamide ring.

4-Fluoro-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Benzamide

- Structure : Features a fluoro substituent on the benzamide ring and a 6-methoxy group on the benzothiazole.

- Key Data :

4-Bromo-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Benzamide

Modifications on the Benzamide Moiety

4-Methoxy-N-(5-Nitro-1,3-Thiazol-2-yl)Benzamide

- Structure : Substitutes the benzothiazole with a 5-nitro-thiazole ring.

- Key Features :

N-(1,3-Benzothiazol-2-yl)-2-Fluorobenzamide

- Structure : Retains the benzothiazole core but substitutes the benzoyl group with a 2-fluoro-benzamide.

Antimicrobial Benzothiazole Derivatives

- BTC-j (N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridine-3-yl amino)Acetamide): Exhibits MIC values of 3.125–12.5 µg/ml against Gram-negative and Gram-positive bacteria. Mechanistic Insight: DNA gyrase inhibition is proposed as a mode of action, supported by docking studies .

- BTC-r (Nitro-Substituted Analog) : Shows comparable activity, highlighting the importance of electron-withdrawing groups on the benzothiazole ring .

MMV001239 (4-Cyano-N-(5-Methoxy-1,3-Benzothiazol-2-yl)-N-(Pyridin-3-ylmethyl)Benzamide)

- Activity : Potent against drug-sensitive yeast (IC₅₀ = 8.1 µM) but inactive in wild-type strains, suggesting efflux-pump-mediated resistance.

Spectral Characterization

- IR Spectroscopy :

- NMR :

Key Differences and Implications

Biological Activity

4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C16H15N2O2S

- Molecular Weight : 314.37 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as α-chymotrypsin, with an IC50 value indicating substantial inhibitory effects (IC50 = 20.6 µM) .

- Antioxidant Properties : It exhibits reactive oxygen species (ROS) scavenging activity, which is crucial for reducing oxidative stress in biological systems .

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | α-chymotrypsin (IC50 = 20.6 µM) | |

| Antioxidant Activity | ROS scavenging | |

| Antimicrobial Activity | Effective against various pathogens |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Enzyme Inhibition :

- Antioxidant Evaluation :

- Antimicrobial Testing :

Q & A

Q. Example protocol :

- Dissolve 0.001 mol of benzothiazol-2-amine in ethanol, add 5 drops of glacial acetic acid, and react with 0.001 mol of 4-benzoylbenzoyl chloride under reflux for 4 hours. Filter and recrystallize the product .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Spectroscopy :

- Crystallography :

- Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Typical parameters:

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | ||

| (Å) | 6.0171 | |

| (Å) | 15.3120 | |

| (Å) | 18.1493 | |

| -factor | ≤0.05 |

- Multi-scan absorption corrections (SADABS) are essential for data accuracy .

Advanced: How can discrepancies in crystallographic data (e.g., thermal parameters, space group assignment) be resolved?

Answer:

- Refinement software : Use SHELXL with iterative cycles to adjust anisotropic displacement parameters. For ambiguous electron density, employ Fourier difference maps .

- Validation tools : Cross-check with WinGX/ORTEP for geometric analysis (e.g., bond lengths, angles) and PLATON for symmetry validation .

- Case study : In orthorhombic , verify Z′ = 4 and compare packing diagrams to rule out twinning .

Advanced: What computational approaches predict the compound’s electronic structure and reactivity?

Answer:

- DFT studies : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for benzothiazole derivatives) and electrostatic potential maps .

- Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina. For benzothiazole derivatives, binding affinities (ΔG) of −8 to −10 kcal/mol are typical .

- Reactivity prediction : Use NBO analysis to identify nucleophilic/electrophilic sites (e.g., methoxy oxygen, benzothiazole sulfur) .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer:

Q. Example SAR table :

| Substituent | LogP | MIC (µg/mL) | IC (µM) |

|---|---|---|---|

| 4-OCH | 2.1 | 1.2 | 8.5 |

| 4-NO | 1.8 | 0.8 | 5.2 |

| 4-Cl | 2.4 | 2.5 | 12.0 |

Advanced: How can conflicting bioactivity data (e.g., variable IC50_{50}50 across studies) be addressed?

Answer:

- Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., 48-hour incubation) .

- Statistical analysis : Apply ANOVA to compare replicates and identify outliers. For IC discrepancies >50%, re-evaluate compound purity via HPLC (>95%) .

- Mechanistic studies : Perform Western blotting to confirm target inhibition (e.g., PARP-1 for benzamide derivatives) .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent .

- Recrystallization : Dissolve crude product in hot DCM, then add hexane dropwise to induce crystallization .

- HPLC : For analytical purity, employ a C18 column with acetonitrile/water (70:30) mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.